
Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound known for its diverse applications in various fields. This compound is also known by other names such as Carbosulfan . It is a member of the carbamate family and has a molecular formula of C20H32N2O3S .
Preparation Methods
The synthesis of Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves several steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with ((hexyloxy)thio)methyl isocyanate under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting normal biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but it is known to affect processes such as neurotransmission and metabolic regulation .
Comparison with Similar Compounds
Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester can be compared with other similar compounds such as:
- Carbamic acid, ((dibutylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, ((dodecyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what key reaction parameters influence yield and purity?
The synthesis typically involves nucleophilic substitution at the sulfur atom in the thioether group, followed by carbamate esterification. Key steps include:
- Thioether formation : Reaction of a hexyloxy thiol precursor with a methylene carbamoyl chloride intermediate under inert atmosphere (N₂/Ar) to avoid oxidation .
- Benzofuran ester coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to link the carbamic acid moiety to the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester group .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Yield optimization requires strict temperature control (0–5°C during thioether formation, 25–40°C for esterification) and moisture-free conditions .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the benzofuran methyl groups (δ 1.3–1.5 ppm for -C(CH₃)₂), thioether linkage (δ 2.8–3.1 ppm for SCH₂), and carbamate carbonyl (δ 155–160 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect impurities (e.g., hydrolyzed carbamate or oxidized thioether byproducts) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) to confirm purity >98% .
Q. How does the thioether linkage influence chemical reactivity and stability under different pH conditions?
- Acidic conditions (pH < 3) : Thioether sulfur may protonate, increasing susceptibility to hydrolysis at the carbamate ester bond. Stability assays (e.g., 1H NMR in D₂O/HCl) show 50% degradation after 24 hours at pH 2 .
- Neutral/basic conditions (pH 7–9) : Thioether stabilizes the carbamate via electron-donating effects, reducing hydrolysis rates. Accelerated stability testing (40°C, 75% RH) indicates <10% degradation over 30 days .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR peak splitting or unexpected IR absorptions)?
- Unexpected NMR splitting : May arise from diastereotopic protons in the hexyloxy chain or restricted rotation of the benzofuran ester. Use variable-temperature NMR (VT-NMR) to distinguish dynamic effects from structural isomers .
- Anomalous IR carbonyl stretches : Compare experimental IR (1680–1700 cm⁻¹ for carbamate) with DFT-calculated spectra to identify hydrogen bonding or solvent interactions .
- High-resolution MS/MS : Fragment ion analysis (e.g., m/z 488.55 → 374.14) confirms fragmentation pathways and rules out isobaric impurities .
Q. How to design stability studies evaluating degradation pathways under varying temperature/pH conditions?
- Forced degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 48h) and analyze degradation products via LC-QTOF. Major pathways include:
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C from accelerated data (e.g., 40–60°C) .
Q. What methodologies establish SAR between the benzofuran moiety and biological activity?
- Systematic derivatization : Synthesize analogs with modified benzofuran substituents (e.g., 5-Cl, 7-OMe) and assess activity in enzyme inhibition assays (e.g., acetylcholinesterase for carbamate relevance) .
- Molecular docking : Use X-ray crystallography or homology models of target proteins (e.g., cytochrome P450) to predict binding interactions of the 2,2-dimethyl group and thioether .
- QSAR modeling : Correlate logP values (from HPLC retention times) with bioactivity data to optimize hydrophobicity for membrane permeability .
Properties
CAS No. |
86627-65-8 |
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Molecular Formula |
C18H27NO4S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-hexoxysulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C18H27NO4S/c1-5-6-7-8-12-21-24-19(4)17(20)22-15-11-9-10-14-13-18(2,3)23-16(14)15/h9-11H,5-8,12-13H2,1-4H3 |
InChI Key |
ONWOGABUZHEAKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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